molecular formula C8H8N2O2S B14631804 [(Pyridin-2-yl)methanesulfonyl]acetonitrile CAS No. 54497-41-5

[(Pyridin-2-yl)methanesulfonyl]acetonitrile

Cat. No.: B14631804
CAS No.: 54497-41-5
M. Wt: 196.23 g/mol
InChI Key: LMWWIKBSCLFJOA-UHFFFAOYSA-N
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Description

[(Pyridin-2-yl)methanesulfonyl]acetonitrile is an organic compound with the molecular formula C₇H₆N₂O₂S. It is a derivative of pyridine and contains both sulfonyl and nitrile functional groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Pyridin-2-yl)methanesulfonyl]acetonitrile typically involves the reaction of pyridine derivatives with sulfonyl chlorides and nitriles. One common method is the reaction of 2-pyridinecarboxaldehyde with methanesulfonyl chloride in the presence of a base, followed by the addition of sodium cyanide to introduce the nitrile group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

[(Pyridin-2-yl)methanesulfonyl]acetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(Pyridin-2-yl)methanesulfonyl]acetonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Properties

CAS No.

54497-41-5

Molecular Formula

C8H8N2O2S

Molecular Weight

196.23 g/mol

IUPAC Name

2-(pyridin-2-ylmethylsulfonyl)acetonitrile

InChI

InChI=1S/C8H8N2O2S/c9-4-6-13(11,12)7-8-3-1-2-5-10-8/h1-3,5H,6-7H2

InChI Key

LMWWIKBSCLFJOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CS(=O)(=O)CC#N

Origin of Product

United States

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